2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Overview
Description
2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20ClNO2 and its molecular weight is 293.79. The purity is usually 95%.
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Scientific Research Applications
Photoadduct Formation and Dehydrochlorination
Research by Shimo et al. (1987) explores the photoadducts of pyrones with chloroethylenes, leading to the formation of [2+2]cycloadducts and the subsequent dehydrochlorination to produce ethenyl and ethynyl pyrones. This study highlights the versatility of photochemical reactions in synthesizing complex organic structures, potentially applicable to the synthesis of related compounds (Shimo et al., 1987).
Azabicyclo Chemistry
Mokotoff and Sprecher (1974) investigated the solvolysis of N-chloro-N-methyl-2-cyclohexene-1-ethanamine, which led to the formation of various azabicyclo[3.3.1]nonanes. This research provides insights into the chemical behavior of azabicyclic compounds and their potential in the synthesis of pharmacologically relevant structures (Mokotoff & Sprecher, 1974).
Oxidopyrylium Cycloaddition
D'Erasmo et al. (2016) describe a novel method for generating oxidopyrylium cycloaddition products, demonstrating the potential for creating diverse bicyclic structures. This research is significant for the development of novel organic molecules with potential applications in drug discovery and material science (D'Erasmo et al., 2016).
Synthesis of Antimicrobial Agents
Wanjari (2020) explores the synthesis and antimicrobial activity of heterocyclic compounds derived from 4-chlorophenol, indicating the potential of such compounds in pharmaceutical applications. This study showcases the importance of chemical synthesis in developing new antimicrobial agents (Wanjari, 2020).
Advanced Building Blocks for Drug Discovery
Druzhenko et al. (2018) focus on the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, presenting them as advanced building blocks for drug discovery. The synthesis of 2,3-ethanoproline demonstrates the potential of these compounds in creating novel therapeutic agents (Druzhenko et al., 2018).
Mechanism of Action
Target of Action
The compound, 2-(4-chlorophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Biochemical Pathways
Given its structural similarity to tropane alkaloids and potential interaction with 5-ht3 receptors, it may influenceserotonin-related pathways .
Result of Action
Compounds with similar structures have shown activity againstpinewood nematodes and root-knot nematodes . These compounds have demonstrated lethal rates and caused serious nervous curl effects in pinewood nematodes .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-20-15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBOCLRJRUNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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